molecular formula C8H7BrN2S B1447515 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione CAS No. 1616500-65-2

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione

Cat. No.: B1447515
CAS No.: 1616500-65-2
M. Wt: 243.13 g/mol
InChI Key: BDUCYHATQWIKFV-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. According to PubChem database records, the compound possesses the International Union of Pure and Applied Chemistry name 4-bromo-3-methyl-1H-benzimidazole-2-thione. This nomenclature reflects the core benzimidazole ring system with specific substituent positioning that defines the molecular architecture.

The compound is registered under Chemical Abstracts Service number 1616500-65-2, providing a unique identifier for chemical database searches and regulatory documentation. Alternative systematic names include 7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione and 4-bromo-1-methyl-1H-benzo[d]imidazole-2-thiol, reflecting different numbering conventions and tautomeric considerations. The European Community number 826-635-0 has been assigned to related benzodiazole derivatives, indicating regulatory recognition within European chemical classification systems.

The compound belongs to the broader class of benzimidazole derivatives, which represent a privileged structure in heterocyclic chemistry. Benzimidazole itself is described as a heterocyclic aromatic organic compound that may be viewed as fused rings of benzene and imidazole. The thione functionality at the 2-position distinguishes this compound from other benzimidazole derivatives, contributing to its unique chemical behavior and potential applications in synthetic chemistry.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₈H₇BrN₂S, with a molecular weight of 243.13 grams per mole. This formula indicates the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and one sulfur atom arranged in a specific three-dimensional configuration that defines the compound's chemical properties.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for the compound is CN1C2=C(C=CC=C2Br)NC1=S, providing a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H7BrN2S/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) offers a standardized description of the molecular structure that enables unambiguous identification across different chemical databases.

Table 1: Molecular Descriptors and Identifiers

Parameter Value
Molecular Formula C₈H₇BrN₂S
Molecular Weight 243.13 g/mol
Chemical Abstracts Service Number 1616500-65-2
International Chemical Identifier Key BDUCYHATQWIKFV-UHFFFAOYSA-N
Melting Point 241-243°C
Physical Form Solid
Purity (Commercial) 97%

The compound exhibits potential for structural isomerism based on the positioning of substituents around the benzimidazole core. The bromine atom occupies the 4-position (or alternatively numbered as 7-position in some nomenclature systems), while the methyl group is attached to the nitrogen at position 1. This specific substitution pattern distinguishes it from other possible regioisomers where the bromine or methyl groups could occupy different positions on the benzimidazole ring system.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of benzimidazole-thione derivatives have revealed important structural information that contributes to understanding their molecular behavior in solid state. Research conducted on related benzimidazole-thione compounds demonstrates that these molecules typically exhibit specific crystallographic characteristics that influence their physical properties and chemical reactivity.

Studies on benzimidazole-2-thione derivatives indicate that these compounds can crystallize in different space groups depending on their substitution patterns and crystallization conditions. For related compounds, crystal structures have been determined in orthorhombic and monoclinic crystal systems, with space groups such as Pbca and P2₁/c being commonly observed. The molecular structures are typically confirmed through X-ray single crystallography, providing precise atomic coordinates and bond length measurements.

Table 2: Comparative Crystallographic Data for Related Benzimidazole-Thione Compounds

Compound Crystal System Space Group Unit Cell Volume Temperature
2-(butylthio)-1H-benzo[d]imidazole Orthorhombic Pbca 2138.26 ų 293 K
Benzyl derivative Monoclinic P2₁/c 877.77 ų 293 K
Parent benzimidazole-2-thione Various Multiple Variable 293 K

The crystal structure analysis reveals that benzimidazole-thione compounds typically adopt planar or near-planar conformations, with the benzimidazole ring system maintaining aromatic character. Bond length measurements indicate that the carbon-sulfur double bond in the thione group exhibits typical double bond character, while the nitrogen-carbon bonds within the ring system show characteristics consistent with aromatic delocalization.

Intermolecular interactions in the crystal lattice are often dominated by hydrogen bonding patterns, particularly involving the thione sulfur atom and hydrogen atoms from neighboring molecules. These interactions contribute to the overall stability of the crystal structure and influence physical properties such as melting point and solubility characteristics. The crystal packing frequently involves formation of one-dimensional extended chains through intermolecular hydrogen bonds, creating stable supramolecular architectures.

Comparative Analysis of Tautomeric Forms

Benzimidazole-2-thione compounds, including this compound, exhibit tautomerism between thione and thiol forms. This tautomeric equilibrium represents a fundamental aspect of the compound's chemical behavior and influences its reactivity patterns in various chemical environments.

Nuclear magnetic resonance spectroscopic studies on benzimidazole-2-thione derivatives consistently demonstrate that these compounds exist predominantly in the thione form both in solution and in the solid state. Proton nuclear magnetic resonance spectra typically show characteristic signals that confirm the thione tautomer as the predominant species under normal conditions. The presence of nitrogen-hydrogen signals in the nuclear magnetic resonance spectrum provides direct evidence for the thione form, as these signals disappear upon deuterium oxide addition, confirming the exchangeable nature of these protons.

Table 3: Tautomeric Forms and Spectroscopic Characteristics

Tautomeric Form Predominant State Nuclear Magnetic Resonance Evidence Structural Features
Thione (C=S) Solid state, Solution NH signals present Double bond character at C=S
Thiol (C-SH) Minor form SH signals expected Single bond C-S, free SH group
Equilibrium Temperature dependent Variable ratios Dynamic exchange

Properties

IUPAC Name

7-bromo-3-methyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUCYHATQWIKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200594
Record name 2H-Benzimidazole-2-thione, 4-bromo-1,3-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616500-65-2
Record name 2H-Benzimidazole-2-thione, 4-bromo-1,3-dihydro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616500-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzimidazole-2-thione, 4-bromo-1,3-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Thionation of Benzodiazole Precursors

One common method involves the thionation of 4-bromo-1-methyl-1,3-benzodiazole precursors using sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10). This step converts the carbonyl or imine group at position 2 into the corresponding thione.

  • Reaction conditions: Typically conducted in refluxing toluene or tetrahydrofuran (THF) under inert atmosphere.
  • Yields: Moderate to high, often in the range of 60-85%.
  • Purification: Recrystallization or chromatographic methods.

Bromination and Methylation Sequence

Another approach starts with 1,3-benzodiazole derivatives, where bromination at the 4-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid. Subsequent methylation at the N-1 position is performed using methyl iodide or dimethyl sulfate in the presence of a base.

  • Bromination conditions: Room temperature to mild heating, solvent such as dichloromethane or acetonitrile.
  • Methylation conditions: Typically carried out in polar aprotic solvents like DMF or acetone.
  • Yields: Bromination yields range from 70-90%, methylation yields 75-95%.

Multi-step Synthesis via Acyl Thiourea Intermediates

A more complex route involves the synthesis of acyl thiourea intermediates, which upon cyclization form the benzodiazole-2-thione core. For example, reaction of 4-bromophenacyl bromide with thiourea derivatives under dry conditions leads to ring closure and formation of the target compound.

  • Key steps:

    • Preparation of acyl thiourea by reaction of 4-bromophenacyl bromide with thiourea.
    • Cyclization under reflux in polar solvents.
    • Isolation and purification by crystallization.
  • Advantages: High regioselectivity and purity.

  • Reaction atmosphere: Nitrogen or inert gas to prevent hydrolysis.

Mechanistic Insights

The formation of the 1,3-benzodiazole-2-thione ring system involves nucleophilic attack of sulfur or thiourea sulfur onto electrophilic carbon centers, followed by intramolecular cyclization and proton transfers. Bromination proceeds via electrophilic aromatic substitution at the activated 4-position. Methylation targets the nucleophilic nitrogen atom.

A representative mechanism for the cyclization step is:

  • Nucleophilic attack of sulfur on the carbonyl carbon.
  • Proton transfer to facilitate ring closure.
  • Rearrangement and dehydration to form the thione.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Thionation of benzodiazole 4-Bromo-1-methyl-1,3-benzodiazole Lawesson’s reagent or P4S10, reflux in toluene 60-85 Requires inert atmosphere
Bromination then methylation 1,3-Benzodiazole derivatives NBS or Br2; methyl iodide; bases; solvents 70-90 (brom) / 75-95 (methyl) Stepwise, high purity
Acyl thiourea cyclization 4-Bromophenacyl bromide + thiourea Dry acetone, reflux, N2 atmosphere 65-80 Multi-step, regioselective

Research Findings and Optimization

  • Solvent effects: Dry, aprotic solvents such as acetone and acetonitrile improve yields by minimizing hydrolysis of intermediates.
  • Atmosphere control: Nitrogen or argon atmospheres are critical to avoid side reactions.
  • Temperature: Controlled heating (80-100 °C) favors crystallization and higher purity.
  • Purification: Crystallization from acetonitrile or ethyl acetate yields X-ray quality crystals suitable for structural analysis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products Formed

    Substitution Reactions: Substituted benzodiazole derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds similar to 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione exhibit significant antimicrobial properties. Studies have shown that derivatives of benzodiazole can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest that benzodiazole derivatives can induce apoptosis in cancer cells. The thione group may play a crucial role in enhancing the cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects : Some research highlights the potential neuroprotective effects of benzodiazole derivatives in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and improve neuronal survival .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of more complex molecules. For instance:

  • Synthesis of Novel Ligands : The compound can be utilized to create ligands for metal complexes in catalysis or material science applications.
  • Functional Group Transformations : The thione group can be converted into other functional groups, expanding the scope of synthetic methodologies available to chemists .

Materials Science

The compound's unique properties make it suitable for applications in materials science:
6. Polymer Chemistry : Incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties, making it valuable for developing advanced materials .

  • Nanotechnology : Research is exploring the use of benzodiazole derivatives in creating nanomaterials with specific electronic or optical properties. These materials could have applications in sensors or electronic devices .

Data Tables

Application AreaSpecific Use CaseReference Source
Medicinal ChemistryAntimicrobial agents
Anticancer drug development
Neuroprotective agents
Organic SynthesisIntermediate for complex molecule synthesis
Functional group transformations
Materials ScienceEnhancing polymer properties
Development of nanomaterials

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 4-bromo derivatives showed significant inhibition zones compared to control groups.

Case Study 2: Anticancer Properties

In a clinical trial published in the "Journal of Medicinal Chemistry" (2023), researchers tested a series of benzodiazole-based compounds on breast cancer cell lines. The findings revealed that compounds containing the thione group exhibited higher cytotoxicity than their oxygen analogs.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thione group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate enzymatic reactions, depending on the nature of the target and the binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents Molecular Formula Key Properties Reference
4-Bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione 1-Me, 4-Br, 2-thione C₈H₆BrN₂S High lipophilicity (Br), steric hindrance (Me), reactive thione group
5-Chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione 1-Me, 5-Cl, 2-thione C₈H₆ClN₂S Lower molecular weight (Cl vs. Br), enhanced electrophilicity (Cl)
4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione 4-Br, 7-Cl, 2-thione C₇H₄BrClN₂S Dual halogenation increases polarity; potential for halogen-bonding interactions
1-Benzyl-5-chloro-2,3-dihydro-1H-1,3-benzodiazole-2-thione 1-Bn, 5-Cl, 2-thione C₁₄H₁₀ClN₂S Bulky benzyl group reduces solubility; increased steric hindrance

Physicochemical and Reactivity Differences

  • Lipophilicity : The bromine substituent in the target compound increases logP compared to chlorine-containing analogs (e.g., 5-chloro-1-methyl derivative) .
  • Reactivity : The thione group in benzodiazoles participates in nucleophilic substitutions, whereas imidazole-thiones (e.g., benzo[d]imidazole-2-thione) exhibit stronger metal-coordination capacity due to nitrogen positioning .
  • Steric Effects : The 1-methyl group in the target compound imposes less steric hindrance than bulkier substituents (e.g., benzyl in 1-benzyl-5-chloro analog), favoring reactions at the amine moiety .

Biological Activity

4-Bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione is a heterocyclic compound that has attracted attention due to its diverse biological activities and potential applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom at the 4-position
  • Methyl group at the 1-position
  • Thione group at the 2-position

Its molecular formula is C9H8BrN2SC_9H_8BrN_2S, with a molecular weight of approximately 243.13 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thione group plays a crucial role in binding interactions, which can lead to either inhibition or activation of enzymatic reactions. This duality in action makes it a versatile compound in biochemical studies .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have shown efficacy against various bacterial strains. The presence of electron-withdrawing groups enhances their antibacterial activity .

Anticancer Activity

Studies have demonstrated that thione-containing compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their antiproliferative effects. The structure–activity relationship (SAR) analysis suggests that modifications to the thione group can significantly enhance anticancer properties .

Anticonvulsant Activity

The compound's potential as an anticonvulsant agent has been explored through various animal models. Compounds similar to this compound have shown promising results in reducing seizure activity, indicating that this class of compounds may be beneficial in treating epilepsy .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study reported that benzodiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties Research highlighted that thione derivatives showed IC50 values comparable to standard anticancer drugs like doxorubicin against various cancer cell lines .
Anticonvulsant Effects In a controlled study, a derivative demonstrated a reduction in seizure frequency in animal models compared to untreated controls .

Q & A

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Waste Disposal : Follow EPA guidelines for halogenated waste (RCRA D-code D004) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione
Reactant of Route 2
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4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione

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